REACTION_CXSMILES
|
[CH2:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N+:10]([O-:12])=[O:11])[C:5]=1[OH:13])[CH:2]=[CH2:3].ClC1C=C(C=CC=1)C(OO)=[O:19].C(=O)([O-])[O-].[K+].[K+]>ClCCl.CO>[N+:10]([C:6]1[C:5]2[O:13][CH:2]([CH2:3][OH:19])[CH2:1][C:4]=2[CH:9]=[CH:8][CH:7]=1)([O-:12])=[O:11] |f:2.3.4|
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Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
C(C=C)C1=C(C(=CC=C1)[N+](=O)[O-])O
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Name
|
|
Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
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ClC=1C=C(C(=O)OO)C=CC1
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 8 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
|
Details
|
The reaction mixture was washed with a 1:1 solution of 10% sodium sulfite
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give crude yellow oil
|
Type
|
STIRRING
|
Details
|
to stir at room temperature 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
WASH
|
Details
|
The residue was washed with water (1000 mL) and ethyl acetate (500 mL)
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Type
|
WASH
|
Details
|
washed with ethyl acetate (500 mL)
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Type
|
WASH
|
Details
|
The combined organics were washed with water (500 mL), saturated aqueous sodium chloride (500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulfate)
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to provide a crude solid
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography (silica, dichloromethane:hexanes 4:10)
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=2CC(OC21)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.18 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 44.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |